molecular formula C11H13N3O5 B404845 N-(2-methylpropyl)-3,5-dinitrobenzamide CAS No. 56808-99-2

N-(2-methylpropyl)-3,5-dinitrobenzamide

Cat. No. B404845
CAS RN: 56808-99-2
M. Wt: 267.24g/mol
InChI Key: UMWOXYJRLFRVOH-UHFFFAOYSA-N
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Patent
US05472983

Procedure details

The general procedure was used with isobutyl amine (14.6 g, 0.200 mole) and 3,5-dinitrobenzoyl chloride (23.0 g, 0.100 mole) in ethyl acetate. Produced 7.28 g (26%) crystals, mp 149°-155° C. Proton NMR (90 MHz) shows resonances at 9.168 ppm (m, 1H; 4-aryl H); 8.955 ppm (d, 2 Hz, 2H; 2,6-aryl H's); 6.526 ppm (bs, 1H; N-H); 3.378 ppm (t, 6.4 Hz, 2H; N-CH2); 2.050 ppm (sep, 7 Hz, 1H; CH); 1.021 ppm (d, 6.2 Hz, 6H; CH3).
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
26%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:5])[CH:2]([CH3:4])[CH3:3].[N+:6]([C:9]1[CH:10]=[C:11]([CH:15]=[C:16]([N+:18]([O-:20])=[O:19])[CH:17]=1)[C:12](Cl)=[O:13])([O-:8])=[O:7]>C(OCC)(=O)C>[CH2:1]([NH:5][C:12](=[O:13])[C:11]1[CH:10]=[C:9]([N+:6]([O-:8])=[O:7])[CH:17]=[C:16]([N+:18]([O-:20])=[O:19])[CH:15]=1)[CH:2]([CH3:4])[CH3:3]

Inputs

Step One
Name
Quantity
14.6 g
Type
reactant
Smiles
C(C(C)C)N
Step Two
Name
Quantity
23 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)Cl)C=C(C1)[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)NC(C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.28 g
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 27.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.